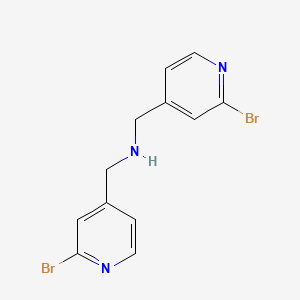

Bis((2-bromopyridin-4-yl)methyl)amine

CAS No.: 1688656-70-3

Cat. No.: VC7840694

Molecular Formula: C12H11Br2N3

Molecular Weight: 357.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1688656-70-3 |

|---|---|

| Molecular Formula | C12H11Br2N3 |

| Molecular Weight | 357.04 |

| IUPAC Name | 1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine |

| Standard InChI | InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 |

| Standard InChI Key | LGSKRVVQLDYVHH-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |

| Canonical SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |

Introduction

Structural Characteristics

Bis((2-bromopyridin-4-yl)methyl)amine features a central amine group linked to two 2-bromo-4-pyridinylmethyl substituents. Key structural attributes include:

-

Molecular Formula:

-

Crystallographic Data: While no direct crystal structure is reported, analogous copper complexes (e.g., in ) highlight the ligand’s ability to adopt planar geometries suitable for metal coordination.

Synthesis and Purification

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution:

-

Reductive Amination: Reacting 2-bromo-4-pyridinecarbaldehyde with a diamine precursor in the presence of a reducing agent like sodium triacetoxyborohydride .

-

Nucleophilic Substitution: Coupling 2-bromo-4-(bromomethyl)pyridine with ammonia under controlled conditions .

Example Procedure (generalized from ):

-

Step 1: 2-Bromo-4-pyridinecarbaldehyde is treated with ethylenediamine in methanol.

-

Step 2: Sodium triacetoxyborohydride is added to reduce the imine intermediate.

Purification

Physicochemical Properties

Applications in Pharmaceutical Chemistry

Protein Degrader Building Blocks

The compound serves as a key intermediate in proteolysis-targeting chimeras (PROTACs) . Its bromine atoms enable further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Coordination Chemistry

Bis((2-bromopyridin-4-yl)methyl)amine acts as a tridentate ligand in metal complexes. For example:

-

Copper Complexes: Used in catalytic systems for organic transformations .

-

Zinc Complexes: Explored for anion recognition and sensing .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume